N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Beschreibung
This compound features a hybrid structure combining a 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl moiety linked via an ethyl chain to a 2-methylimidazo[1,2-a]pyridine-3-carboxamide core.
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-17(23-8-3-2-4-15(23)21-12)18(25)19-7-9-22-11-20-14(10-16(22)24)13-5-6-13/h2-4,8,10-11,13H,5-7,9H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDCHQJQGIKAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C=NC(=CC3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl group, and the coupling with the imidazopyridine moiety. One common method involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with a suitable amine, followed by cyclization and functional group modifications.
Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up using optimized reaction conditions to ensure high yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound undergoes a variety of chemical reactions, including:
Reduction: : Removing oxygen or adding hydrogen atoms to alter its chemical state.
Substitution: : Replacing one functional group with another to achieve desired chemical characteristics.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Conditions can range from room temperature reactions to those requiring heat or pressure.
Major Products:
Wissenschaftliche Forschungsanwendungen
The compound has found applications in several areas:
Chemistry: : Used as a building block for synthesizing more complex molecules, useful in material science.
Biology: : Its interactions with biological molecules make it a candidate for biochemical studies.
Medicine: : Potential therapeutic uses due to its unique chemical properties, aiding in drug development.
Industry: : Applied in the manufacture of specialized chemicals and materials.
Wirkmechanismus
Molecular Targets and Pathways: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. Its imidazopyridine core is critical for binding to these targets, while the cyclopropyl and pyrimidine groups contribute to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Anti-Tubercular Carboxamide Derivatives (D1–D4)
highlights four anti-tubercular carboxamide analogs (D1–D4) with modified imidazopyridine cores and substituents like chloro, fluorophenyl, and trifluoromethyl groups. Key comparisons include:
| Compound | Structural Features | Binding Affinity (kcal/mol) | Molecular Weight |
|---|---|---|---|
| Target Compound | Cyclopropyl-pyrimidinone, methylimidazopyridine | Data not available | ~444.5 (inferred) |
| D1 | 6-chloro, 4-fluorophenylpiperazine, hydrazinecarbonyl | -8.0 | 626.1 |
| D2 | Trifluoromethyl, hydrazinecarbonyl | -8.3 | 673.1 |
| D3 | 4-fluorophenyl, dihydropyrazinone | -8.5 | 566.0 |
| D4 | 3-fluoro, hydrazinecarbonyl | -9.4 | 663.1 |
Key Findings :
- Binding Affinity: D4 exhibits the strongest binding (-9.4 kcal/mol), likely due to its 3-fluoro-hydrazinecarbonyl group enhancing electrostatic interactions with the Mycobacterium tuberculosis enoyl-ACP reductase (InhA) active site .
- Structural Divergence : The target compound lacks halogen substituents (e.g., chloro, fluoro) present in D1–D4, which may reduce off-target toxicity but could compromise binding potency.
- Metabolic Stability : The cyclopropyl group in the target compound may confer better metabolic stability compared to D1–D4’s fluorophenyl groups, which are prone to CYP450-mediated oxidation .
Piperidine-Carboxamide Analog (CAS 2034590-69-5)
describes N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, which shares the cyclopropyl-pyrimidinone-ethyl backbone but replaces the imidazopyridine with a piperidine-phenylpyridazine system.
| Parameter | Target Compound | Piperidine-Carboxamide Analog |
|---|---|---|
| Core Structure | Imidazo[1,2-a]pyridine | Piperidine-phenylpyridazine |
| Molecular Formula | C23H24N6O2 (inferred) | C25H28N6O2 |
| Aromatic Interactions | High (imidazopyridine) | Moderate (phenylpyridazine) |
| Solubility | Likely low (lipophilic core) | Data not available |
Key Observations :
- The target compound’s imidazopyridine core may enable stronger π-π stacking with aromatic residues in enzyme binding pockets compared to the analog’s piperidine-phenylpyridazine system.
Biologische Aktivität
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique structural configuration that includes a cyclopropyl group, a pyrimidine ring, and an imidazo[1,2-a]pyridine moiety. The presence of these functional groups is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.36 g/mol |
| CAS Number | 2034544-37-9 |
The compound exhibits significant biological activity primarily through its role as an inhibitor of specific enzymes and receptors. Initial studies suggest that it may modulate pathways involved in cell signaling and metabolic processes. The precise mechanisms are still under investigation, but its structural features allow for effective interactions with molecular targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, particularly those involved in inflammatory pathways. For instance, cyclopropyl derivatives have been shown to enhance hydrogen bonding characteristics in enzyme binding sites, improving their inhibitory potency compared to other alkyl substitutions .
Case Studies
- p38 MAP Kinase Inhibition : A related compound demonstrated high selectivity as a p38α MAP kinase inhibitor, which is crucial in inflammatory responses. This study highlighted the importance of the cyclopropyl group in enhancing the pharmacokinetic profile of the inhibitor .
- COX-2 Inhibition : Another study focused on similar pyrimidine derivatives that exhibited selective COX-2 inhibition with significant anti-inflammatory effects in vivo. These findings suggest that this compound may also possess similar therapeutic potentials .
Applications in Medicinal Chemistry
Given its structural complexity and biological activity, this compound could serve as a valuable candidate for drug development in various therapeutic areas including:
- Oncology : Due to its potential to inhibit key signaling pathways involved in tumor growth.
- Neurology : As a possible treatment for neuroinflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
